molecular formula C23H23N3O6 B2737035 Ethyl 4-(2-((4-methoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 899942-94-0

Ethyl 4-(2-((4-methoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate

Cat. No. B2737035
CAS RN: 899942-94-0
M. Wt: 437.452
InChI Key: OULIDCOQIVUNOC-UHFFFAOYSA-N
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Description

Synthesis Analysis

This would involve a detailed look at how the compound is synthesized, including the starting materials, the reaction conditions, and the yield of the product. It might also discuss any challenges or unique aspects of the synthesis .


Molecular Structure Analysis

This could involve a variety of techniques, such as X-ray crystallography or NMR spectroscopy, to determine the exact structure of the molecule .


Chemical Reactions Analysis

This would look at how the compound reacts with other substances. It could include things like its reactivity, what products it forms, and under what conditions it reacts .


Physical And Chemical Properties Analysis

This would include things like the compound’s melting point, boiling point, solubility, and stability. It might also look at its spectral properties, like its UV/Vis or IR spectra .

Scientific Research Applications

Synthesis and Structural Analysis

  • A study by Ashton and Doss (1993) developed a regioselective route for synthesizing 3-alkyl-1-aryl-1H-pyrazole-5-carboxylates, highlighting the strategic use of ethyl 2,4-dioxooctanoate in achieving desired regiochemical outcomes. This approach underscores the compound's potential in facilitating the synthesis of complex organic molecules (Ashton & Doss, 1993).

  • Mizuno et al. (2006) synthesized metabolites of a related compound, employing protective groups and reactions that underscore the versatility of ethyl carboxylate derivatives in medicinal chemistry synthesis (Mizuno et al., 2006).

Chemical Reactivity and Applications

  • Vicentini et al. (2000) explored reactions leading to isoxazole and pyrazole derivatives from ethyl 2-amino-3-methoxycarbonyl-4-oxo-2-pentenoate, demonstrating the compound's reactivity and potential in synthesizing heterocyclic compounds with potential biological activities (Vicentini et al., 2000).

  • The synthesis and characterization of ethyl 6-amino-8-(4-methoxy phenyl)-9-nitro-2,3,4,8-tetrahydropyrido[2,1b][1,3]thiazine-7-carboxylate by Li, Tian, and Wang (2013) illustrate the structural diversity achievable with ethyl carboxylate starting materials and their potential applications in the development of compounds with insecticidal activity (Li, Tian, & Wang, 2013).

Antimicrobial and Antioxidant Studies

  • Raghavendra et al. (2016) synthesized ethyl carboxylate derivatives and evaluated them for antimicrobial and antioxidant activities. This work underscores the importance of such compounds in developing new pharmaceutical agents with potential therapeutic applications (Raghavendra et al., 2016).

Mechanism of Action

If the compound has a biological effect, the mechanism of action would describe how it produces this effect at the molecular level .

Safety and Hazards

This would cover any safety concerns associated with the compound, such as its toxicity, flammability, or environmental impact .

Future Directions

This would discuss potential future research directions, such as new synthetic routes, potential applications, or further studies to understand its properties or mechanism of action .

properties

IUPAC Name

ethyl 4-[2-(4-methoxyanilino)-2-oxoethoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O6/c1-4-31-23(29)22-19(13-21(28)26(25-22)17-9-5-15(2)6-10-17)32-14-20(27)24-16-7-11-18(30-3)12-8-16/h5-13H,4,14H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OULIDCOQIVUNOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=C(C=C2)OC)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2-((4-methoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate

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